molecular formula C23H23N3O2 B3815518 N-(4-methylphenyl)-N'-[(2-methylphenyl)(pyridin-4-yl)methyl]malonamide

N-(4-methylphenyl)-N'-[(2-methylphenyl)(pyridin-4-yl)methyl]malonamide

Cat. No. B3815518
M. Wt: 373.4 g/mol
InChI Key: XXTZYCMKGHUEEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylphenyl)-N'-[(2-methylphenyl)(pyridin-4-yl)methyl]malonamide, also known as MPMPM, is a chemical compound that has gained significant attention due to its potential applications in scientific research. MPMPM belongs to the family of malonamide derivatives, which have been extensively studied for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-N'-[(2-methylphenyl)(pyridin-4-yl)methyl]malonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins that are involved in cell signaling pathways. N-(4-methylphenyl)-N'-[(2-methylphenyl)(pyridin-4-yl)methyl]malonamide has been shown to inhibit the activity of protein kinases, which are involved in the regulation of cell growth and differentiation. It has also been found to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(4-methylphenyl)-N'-[(2-methylphenyl)(pyridin-4-yl)methyl]malonamide has been shown to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the formation of new blood vessels. N-(4-methylphenyl)-N'-[(2-methylphenyl)(pyridin-4-yl)methyl]malonamide has also been shown to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, which can potentially slow down the progression of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using N-(4-methylphenyl)-N'-[(2-methylphenyl)(pyridin-4-yl)methyl]malonamide in lab experiments is its high yield and purity. The synthesis method is relatively simple, and the resulting product is easy to purify. N-(4-methylphenyl)-N'-[(2-methylphenyl)(pyridin-4-yl)methyl]malonamide also has a broad range of potential applications in various scientific fields, making it a versatile compound for research purposes.
However, one of the limitations of using N-(4-methylphenyl)-N'-[(2-methylphenyl)(pyridin-4-yl)methyl]malonamide in lab experiments is its relatively low solubility in water. This can make it challenging to dissolve and administer in certain experimental conditions. Additionally, the mechanism of action of N-(4-methylphenyl)-N'-[(2-methylphenyl)(pyridin-4-yl)methyl]malonamide is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for the research of N-(4-methylphenyl)-N'-[(2-methylphenyl)(pyridin-4-yl)methyl]malonamide. One potential area of study is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of study is the exploration of N-(4-methylphenyl)-N'-[(2-methylphenyl)(pyridin-4-yl)methyl]malonamide's potential applications in other scientific fields, such as infectious disease research and cardiovascular disease research. Additionally, further research is needed to fully understand the mechanism of action of N-(4-methylphenyl)-N'-[(2-methylphenyl)(pyridin-4-yl)methyl]malonamide and its potential side effects.

Scientific Research Applications

N-(4-methylphenyl)-N'-[(2-methylphenyl)(pyridin-4-yl)methyl]malonamide has been studied for its potential applications in various scientific fields. One of the significant areas where N-(4-methylphenyl)-N'-[(2-methylphenyl)(pyridin-4-yl)methyl]malonamide has been explored is cancer research. N-(4-methylphenyl)-N'-[(2-methylphenyl)(pyridin-4-yl)methyl]malonamide has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to have anti-angiogenic properties, which can prevent the formation of new blood vessels that are necessary for the growth and spread of tumors.
Another area where N-(4-methylphenyl)-N'-[(2-methylphenyl)(pyridin-4-yl)methyl]malonamide has shown promise is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(4-methylphenyl)-N'-[(2-methylphenyl)(pyridin-4-yl)methyl]malonamide has been found to inhibit the aggregation of amyloid-beta and alpha-synuclein proteins, which are responsible for the formation of plaques and Lewy bodies in the brain. By preventing the accumulation of these proteins, N-(4-methylphenyl)-N'-[(2-methylphenyl)(pyridin-4-yl)methyl]malonamide can potentially slow down the progression of these diseases.

properties

IUPAC Name

N-(4-methylphenyl)-N'-[(2-methylphenyl)-pyridin-4-ylmethyl]propanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2/c1-16-7-9-19(10-8-16)25-21(27)15-22(28)26-23(18-11-13-24-14-12-18)20-6-4-3-5-17(20)2/h3-14,23H,15H2,1-2H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXTZYCMKGHUEEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CC(=O)NC(C2=CC=NC=C2)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methylphenyl)-N'-[(2-methylphenyl)(pyridin-4-yl)methyl]malonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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